5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid
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Overview
Description
5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid is an organic compound that features a fluorinated aromatic ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom into the aromatic ring.
Alkylation: Addition of the methyl group to the aromatic ring.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Coupling Reaction: Formation of the valeric acid structure through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Shares the fluorinated aromatic ring but differs in the functional groups attached.
5-Fluoro-2-methylbenzeneboronic acid: Another similar compound with a boronic acid group instead of a carboxylic acid.
Uniqueness
5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-8(6-13(16)17)5-12(15)11-7-10(14)4-3-9(11)2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZHUZIDDMGKNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)CC(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237853 |
Source
|
Record name | 5-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-07-7 |
Source
|
Record name | 5-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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